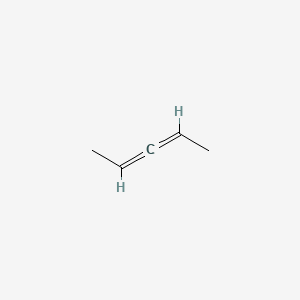
2,3-Pentadiene
Descripción general
Descripción
2,3-Pentadiene, also known as 1,3-dimethylallene, is an organic compound with the molecular formula C5H8. It is a type of diene, specifically a cumulated diene, characterized by having two adjacent double bonds. This compound is notable for its unique structure and reactivity, making it an interesting subject of study in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Pentadiene can be synthesized through various methods. One common approach involves the dehydration of 2-methyl-2,4-pentanediol in the presence of a supported metal catalyst and a catalyst auxiliary agent. This method avoids the use of strong acids, thereby improving product selectivity and yield while minimizing equipment corrosion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of elimination reactions on allylic halides or dihalides. These reactions typically require strong, sterically hindered bases to prevent competing substitution reactions .
Análisis De Reacciones Químicas
2,3-Pentadiene undergoes various types of chemical reactions, including:
Oxidation:
Reagents and Conditions: Common oxidizing agents such as potassium permanganate or ozone can be used.
Major Products: Oxidation typically leads to the formation of carboxylic acids or ketones.
Reduction:
Reagents and Conditions: Hydrogenation using catalysts like palladium on carbon.
Major Products: Reduction results in the formation of alkanes.
Substitution:
Reagents and Conditions: Halogenation using halogens like chlorine or bromine.
Major Products: Halogenated derivatives of this compound.
Cycloaddition:
Reagents and Conditions: Diels-Alder reactions with dienophiles.
Major Products: Cyclohexene derivatives.
Aplicaciones Científicas De Investigación
2,3-Pentadiene has several applications in scientific research:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique reactivity and stability compared to other dienes.
Biology and Medicine:
- Investigated for its potential role in the synthesis of biologically active compounds.
- Used in the study of enzyme mechanisms and metabolic pathways involving dienes .
Industry:
- Employed in the production of polymers and other industrial chemicals.
- Used as an intermediate in the synthesis of fragrances and flavoring agents .
Mecanismo De Acción
The mechanism of action of 2,3-pentadiene involves its ability to participate in various chemical reactions due to its cumulated diene structure. This structure allows for unique interactions with molecular targets, such as enzymes and other reactive species. The pathways involved often include the formation of reactive intermediates, such as radicals or carbocations, which then undergo further transformations .
Comparación Con Compuestos Similares
2,3-Pentadiene can be compared with other similar compounds, such as:
1,3-Pentadiene:
Structure: Conjugated diene with double bonds separated by a single bond.
Reactivity: More stable due to resonance stabilization.
1,4-Pentadiene:
Structure: Isolated diene with double bonds separated by more than one single bond.
Reactivity: Less stable compared to conjugated dienes.
Uniqueness of this compound:
- The cumulated diene structure of this compound makes it more reactive and less stable compared to conjugated and isolated dienes. This unique reactivity is valuable in various synthetic applications .
Propiedades
InChI |
InChI=1S/C5H8/c1-3-5-4-2/h3-4H,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODAMDNJNMAKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207848 | |
| Record name | 2,3-Pentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-96-8 | |
| Record name | 2,3-Pentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Pentadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Pentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one](/img/structure/B1201599.png)
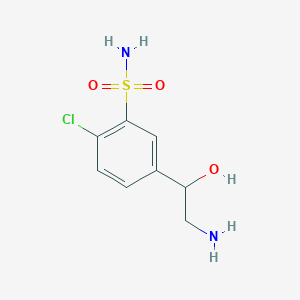
![[(2R,4S)-1,2-dimethyl-4-phenylpiperidin-4-yl] propanoate](/img/structure/B1201601.png)
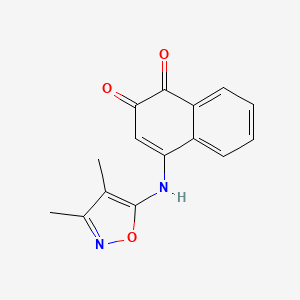
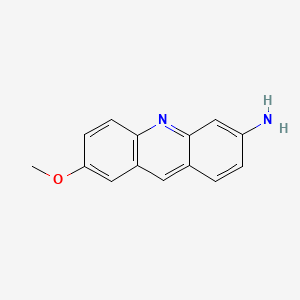
![2-[4-(5-bromo-3-methylpyridin-2-yl)butylamino]-5-[[6-(hydroxymethyl)pyridin-3-yl]methyl]-1H-pyrimidin-6-one](/img/structure/B1201608.png)
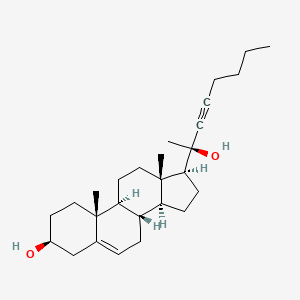
![Dibenz[b,f]oxepin](/img/structure/B1201610.png)
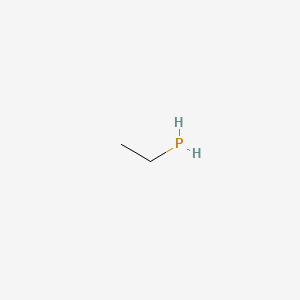

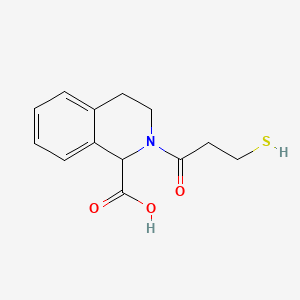
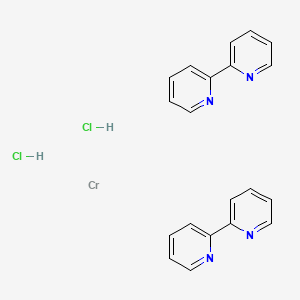
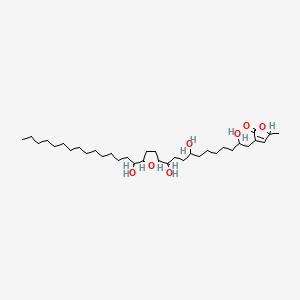
![Spiro[1,3-dihydroperimidine-2,1'-cycloheptane]](/img/structure/B1201623.png)
